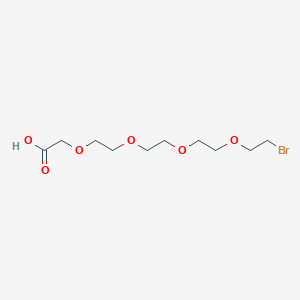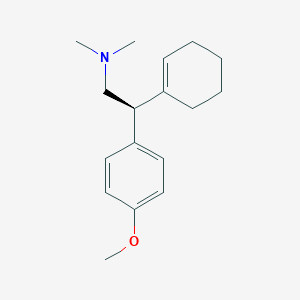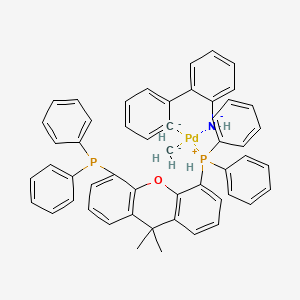
1-(4-Biphenylyl)-2-propyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Biphenylyl)-2-propyn-1-ol is an organic compound characterized by a biphenyl group attached to a propynyl alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale coupling reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(4-Biphenylyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 1-(4-biphenylyl)-2-propyn-1-one.
Reduction: Formation of 1-(4-biphenylyl)-2-propen-1-ol or 1-(4-biphenylyl)-2-propyl-1-ol.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
1-(4-Biphenylyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.
作用機序
The mechanism by which 1-(4-Biphenylyl)-2-propyn-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the propynyl alcohol moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
1-(4-Biphenylyl)-2-phenylethylamine: Known for its antispasmodic and cardiovascular activities.
2-(4-Biphenylyl)propanoic acid: Investigated for its potential therapeutic applications.
Uniqueness: 1-(4-Biphenylyl)-2-propyn-1-ol is unique due to its combination of a biphenyl group and a propynyl alcohol moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H12O |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
1-(4-phenylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-16H |
InChIキー |
SMNBUSQNMDEOBE-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)




![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)


